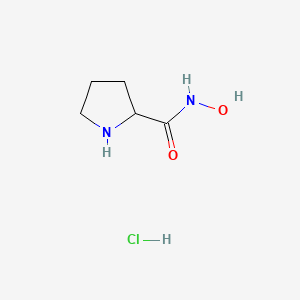

N-hydroxypyrrolidine-2-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-hydroxypyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c8-5(7-9)4-2-1-3-6-4;/h4,6,9H,1-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFDJZFEMJGIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803560-74-8 | |

| Record name | 2-Pyrrolidinecarboxamide, N-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803560-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with chiral pyrrolidine derivatives such as (R)- or (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, which serve as the core scaffold for further functionalization. The use of protecting groups like tert-butoxycarbonyl (Boc) is common to protect the amine functionality during subsequent reactions.

Mitsunobu Reaction for Ester Formation and Stereochemical Inversion

One prominent method involves the Mitsunobu reaction to form esters from the hydroxyl group of the pyrrolidine ring:

- The starting material (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine is dissolved in an organic solvent.

- It is reacted with an acid (e.g., benzoic acid) in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD).

- This reaction forms an ester intermediate and notably causes inversion of configuration at the 3-position chiral center, converting the (R)-isomer to the (S)-isomer.

This step is crucial for obtaining the correct stereochemistry of the target molecule.

Hydrolysis to Regenerate the Hydroxyl Group

Following ester formation, the ester bond is hydrolyzed under basic conditions:

- Treatment with sodium hydroxide (NaOH) in aqueous or mixed solvent systems cleaves the ester.

- This regenerates the (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine intermediate.

This step ensures the stereochemically pure hydroxy-pyrrolidine intermediate is obtained for further functionalization.

Functional Group Transformations and Coupling Reactions

To convert the hydroxyl group into the N-hydroxycarboxamide functionality, multi-step synthesis is employed:

- Protection and deprotection steps using Boc groups to control amine reactivity.

- Introduction of various amino acid residues or side chains via coupling reactions to enhance biological activity.

- Conversion of hydroxyl to hydroxamate or carboxamide groups through acylation or condensation reactions with appropriate reagents.

For example, a series of pyrrolidine derivatives were synthesized starting from trans-4-hydroxy-L-proline by esterification, acylation, sulfonation, nucleophilic substitution, and catalytic hydrogenation, followed by condensation with amino acid residues and subsequent deprotection to yield N-hydroxypyrrolidine-2-carboxamide derivatives.

Representative Synthetic Route Summary

Research Findings on Synthesis and Biological Activity

- The stereochemical control achieved via the Mitsunobu reaction and hydrolysis is critical for biological activity, as the (S)-isomer shows better inhibitory effects.

- Pyrrolidine derivatives synthesized via these methods exhibit selective inhibition of matrix metalloproteinase-2 (MMP-2), a target enzyme implicated in cancer metastasis.

- Compounds with N-hydroxypyrrolidine-2-carboxamide moieties showed enhanced zinc-binding capability due to the hydroxamate group, increasing inhibitory potency.

- Biological assays demonstrated that compounds prepared by these methods had IC50 ratios indicating high selectivity for MMP-2 over other metalloproteinases like aminopeptidase N (APN), confirming the efficacy of the synthetic approach.

Data Table: Selected Pyrrolidine Derivatives and MMP-2 Inhibitory Activity

Chemical Reactions Analysis

N-hydroxypyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxides, while reduction can yield amines .

Scientific Research Applications

Chemistry

- Chiral Building Block : N-hydroxypyrrolidine-2-carboxamide hydrochloride serves as a crucial chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are essential in pharmaceutical development.

- Reactions : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to yield diverse products.

Biology

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its interactions with enzymes can modulate biochemical processes, making it a valuable tool in biochemistry.

- Biochemical Probes : this compound is utilized as a biochemical probe for studying enzyme mechanisms and protein interactions. Its selective binding properties enhance its efficacy in various biological assays.

Medicine

- Therapeutic Potential : Research indicates that this compound may possess therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies have shown its potential to induce cytotoxic effects in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

- Antiviral Activity : The compound has demonstrated antiviral properties against influenza viruses, showing significant inhibition rates while maintaining low cytotoxicity.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits growth of influenza viruses with low cytotoxicity | |

| Anticancer | Induces cytotoxicity in A549 and MCF-7 cell lines | |

| Enzyme Interaction | Modulates enzyme activity affecting metabolic pathways |

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of pyrrolidine derivatives, this compound was tested against H5N1 virus strains. Results indicated significant inhibition rates alongside minimal cytotoxic effects, highlighting its potential as a therapeutic agent in viral infections.

Case Study 2: Cancer Cell Line Studies

Another study explored the anticancer potential of this compound by assessing its effects on various cancer cell lines. The compound demonstrated IC50 values ranging from 0.69 mM to 22 mM across different cell types, suggesting its effectiveness as an anticancer agent.

Mechanism of Action

The mechanism of action of N-hydroxypyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine and Pyridine Carboxamide Derivatives

Structural and Functional Differences

- N-Hydroxy Group vs. N-Alkyl Groups: The N-hydroxy substituent in the target compound distinguishes it from N-methyl, N,N-dimethyl, and N-allyl analogs.

- Pyridine vs. Pyrrolidine Scaffolds : Compounds like 4-chloro-N-methylpyridine-2-carboxamide HCl replace the pyrrolidine ring with a pyridine ring, altering electronic properties and bioavailability.

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit improved water solubility compared to free bases. For example, N-methylpyrrolidine-2-carboxamide HCl is likely soluble in polar solvents .

- Stability : The N-hydroxy derivative may exhibit reduced stability under acidic or oxidative conditions due to the reactive hydroxamic acid group.

Biological Activity

N-hydroxypyrrolidine-2-carboxamide hydrochloride, also known as (S)-N-hydroxypyrrolidine-2-carboxamide, is a chiral compound with significant implications in medicinal chemistry due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and a carboxamide functional group, contributing to its reactivity and biological interactions. Its molecular formula is C5H10ClN2O2, with a molecular weight of approximately 166.60 g/mol. The stereochemistry of this compound is crucial for its interactions with biological targets, particularly due to the presence of a chiral center at the second carbon of the pyrrolidine ring .

The mechanism of action of this compound involves its ability to bind selectively to various enzymes and receptors. This binding can alter enzyme activity and influence metabolic pathways, leading to various biological effects. The compound has been investigated for its role as a biochemical probe in studying enzyme mechanisms and protein interactions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : The compound has shown potential antiviral properties, particularly against influenza viruses. Studies have demonstrated that derivatives of pyrrolidine compounds can inhibit viral growth while exhibiting low cytotoxicity .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have indicated that it can induce cytotoxic effects in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. Its interactions with enzymes can lead to modulation of biochemical pathways, showing promise in therapeutic applications .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study examining the antiviral efficacy of pyrrolidine derivatives, this compound was tested against H5N1 virus strains. The results indicated significant inhibition rates alongside minimal cytotoxic effects, highlighting its potential as a therapeutic agent in viral infections .

Case Study: Cancer Cell Line Studies

Another study explored the anticancer potential of this compound by assessing its effects on various cancer cell lines. The compound demonstrated IC50 values ranging from 0.69 mM to 22 mM across different cell types, suggesting its effectiveness as an anticancer agent .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| N-Hydroxyphthalimide | C8H7NO3 | 165.15 g/mol | Used as a catalyst in organic synthesis |

| N-Hydroxyacetamide | C4H9NO2 | 103.12 g/mol | Studied for enzyme inhibition |

| N-Hydroxypyrrolidine-2-carboxamide | C5H10ClN2O2 | 166.60 g/mol | Chiral compound with significant biological activity |

Q & A

Q. What mechanistic insights explain the degradation pathways of this compound under accelerated stability testing?

- Methodological Answer : Under thermal stress (40–60°C), the compound undergoes hydrolysis at the amide bond, forming pyrrolidine-2-carboxylic acid and hydroxylamine derivatives. Oxidative degradation (e.g., via peroxide exposure) generates N-oxide by-products. Kinetic modeling (e.g., zero-order or Higuchi models) can quantify degradation rates, while Arrhenius plots predict shelf-life under standard storage conditions .

Q. How can computational modeling aid in predicting the solubility and bioavailability of this compound?

- Methodological Answer : Molecular dynamics simulations (e.g., using Schrödinger’s Desmond) can predict solubility in aqueous and lipid phases. Density functional theory (DFT) calculations assess hydrogen-bonding potential with biological targets. Pair these with experimental data (e.g., logP values from shake-flask assays) to refine predictive models for intestinal absorption and blood-brain barrier permeability .

Q. What formulation strategies mitigate hygroscopicity and enhance the stability of this compound in solid dosage forms?

- Methodological Answer : Co-processing with excipients like microcrystalline cellulose or silica nanoparticles reduces moisture uptake. Lyophilization or spray drying can produce amorphous solid dispersions with improved thermal stability. Accelerated stability studies (40°C/75% RH) combined with X-ray photoelectron spectroscopy (XPS) monitor surface morphology changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.